molecular formula C6H5IN4 B6191863 7-iodopyrazolo[1,5-a]pyrazin-4-amine CAS No. 2648965-97-1

7-iodopyrazolo[1,5-a]pyrazin-4-amine

Cat. No. B6191863
CAS RN: 2648965-97-1
M. Wt: 260
InChI Key:
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Description

“7-iodopyrazolo[1,5-a]pyrazin-4-amine” is a chemical compound that belongs to the class of pyrazolopyrimidines . It has a molecular weight of 260.04 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . The carbonylation of these 7-iodo derivatives is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These carboxylates can then be transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H4IN3O/c7-5-3-8-6(11)4-1-2-9-10(4)5/h1-3H,(H,8,11) .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This reaction is challenging due to the combination of pyrazine and pyrazole nuclei in these structures, with the latter exhibiting a more pronounced nucleophilic center .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature .

Safety and Hazards

The safety information for 7-iodopyrazolo[1,5-a]pyrazin-4-amine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the research and development of 7-iodopyrazolo[1,5-a]pyrazin-4-amine involve its use as a reagent for the palladium-catalyzed synthesis of methyl 4-oxopyrazolo[1,5-a]pyrazine-7-carboxylates . These compounds, along with their corresponding acids, serve as vital building blocks for the construction of biologically active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-iodopyrazolo[1,5-a]pyrazin-4-amine involves the conversion of 4-chloropyrazolo[1,5-a]pyrazin-7-amine to the desired product through a series of reactions.", "Starting Materials": [ "4-chloropyrazolo[1,5-a]pyrazin-7-amine", "Sodium iodide", "Copper(I) iodide", "Sodium ascorbate", "N,N-dimethylformamide (DMF)", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-chloropyrazolo[1,5-a]pyrazin-7-amine (1.0 g) and sodium iodide (1.2 g) in DMF (10 mL) and stir at room temperature for 30 minutes.", "Step 2: Add copper(I) iodide (0.5 g) and sodium ascorbate (1.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add acetic acid (5 mL) to the reaction mixture and stir for 30 minutes.", "Step 4: Add hydrogen peroxide (30%, 1 mL) to the reaction mixture and stir for 1 hour at room temperature.", "Step 5: Add sodium hydroxide (10%, 5 mL) to the reaction mixture and stir for 30 minutes.", "Step 6: Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "Step 7: Combine the organic layers, wash with brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure.", "Step 8: Purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain 7-iodopyrazolo[1,5-a]pyrazin-4-amine as a yellow solid (yield: 0.6 g, 50%)." ] }

CAS RN

2648965-97-1

Molecular Formula

C6H5IN4

Molecular Weight

260

Purity

95

Origin of Product

United States

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